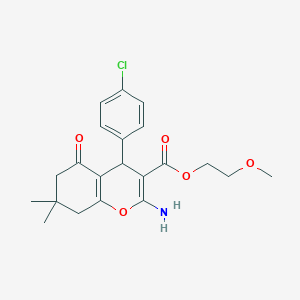
Urea, 1-(4-decyloxyphenyl)-3-(pyridin-3-yl)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea is an organic compound with the molecular formula C22H31N3O2 It is a urea derivative that features a decyloxyphenyl group and a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea typically involves the reaction of 4-(decyloxy)aniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiproliferative activity against cancer cell lines. It may serve as a lead compound for the development of new anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 1-[4-(decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea: A similar compound with a pyridinyl group at a different position.
N-[4-(Decyloxy)phenyl]-N’-(2-pyridinyl)urea: Another urea derivative with a similar structure.
Uniqueness
1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of a decyloxyphenyl group and a pyridinylmethyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C23H33N3O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
1-(4-decoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H33N3O2/c1-2-3-4-5-6-7-8-9-17-28-22-14-12-21(13-15-22)26-23(27)25-19-20-11-10-16-24-18-20/h10-16,18H,2-9,17,19H2,1H3,(H2,25,26,27) |
InChI 键 |
FVAPFRGHMQODDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
![3-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11562043.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11562044.png)

![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562058.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562059.png)
![5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11562062.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562068.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B11562076.png)
![2-(4-butylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562092.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B11562096.png)
![(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11562099.png)
![methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11562105.png)
![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
